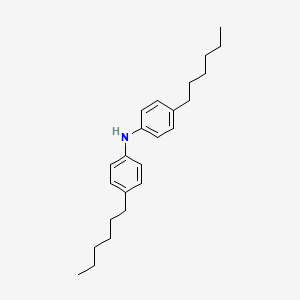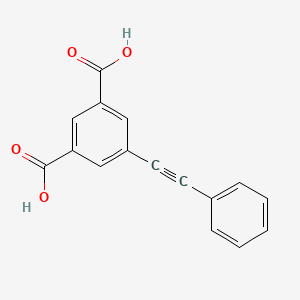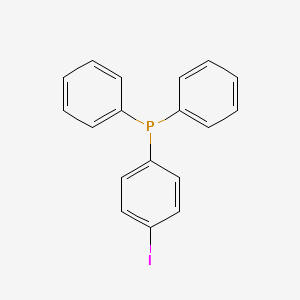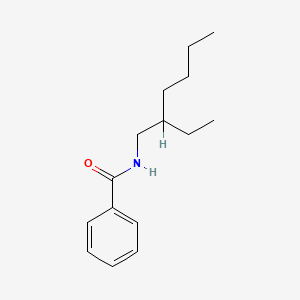
(2-Methylbutyl)boronic acid
Übersicht
Beschreibung
(2-Methylbutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a (2-methylbutyl) group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Wirkmechanismus
Target of Action
(2-Methylbutyl)boronic acid, like other boronic acids, primarily targets molecules with cis-diol groups . These targets include biological materials and natural products such as phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . Boronic acids are also known to bind to active site serines .
Mode of Action
The interaction of this compound with its targets involves the formation of reversible covalent complexes . This is achieved through the boronic acid’s ability to form five-membered boronate esters with diols . In the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates the use of boronic esters in synthesis and as a tool to create new bonds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is used extensively in organic chemistry as a method for creating new bonds, particularly in the development and synthesis of pharmaceutical agents .
Action Environment
The action of this compound is influenced by the reaction conditions, particularly the presence of a transition metal catalyst such as palladium . The reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . The stability of boronic acids can be influenced by environmental factors such as exposure to atmospheric oxygen, which can lead to the generation of organic radicals .
Biochemische Analyse
Biochemical Properties
(2-Methylbutyl)boronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, this compound acts as a nucleophile, transferring its organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
Boronic acids are known to be sensitive to hydrolysis under mild acidic or basic conditions .
Metabolic Pathways
Boronic acids are known to form reversible covalent complexes with various biomolecules, suggesting potential involvement in various metabolic processes .
Subcellular Localization
Given its potential to form reversible covalent complexes with various biomolecules, it could potentially localize to various subcellular compartments depending on these interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutyl)boronic acid typically involves the reaction of (2-methylbutyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: (2-methylbutyl)magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: -78°C to room temperature
Hydrolysis: Aqueous acid work-up
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylbutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or borate
Reduction: Formation of the corresponding alkane
Substitution: Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide
Major Products:
Oxidation: (2-Methylbutyl)boronic ester
Reduction: 2-Methylbutane
Substitution: Various biaryl compounds depending on the aryl halide used.
Wissenschaftliche Forschungsanwendungen
(2-Methylbutyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
Comparison: (2-Methylbutyl)boronic acid is unique due to its specific alkyl substituent, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may exhibit different steric and electronic properties, affecting its performance in Suzuki-Miyaura coupling and other applications .
Eigenschaften
IUPAC Name |
2-methylbutylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-3-5(2)4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHJHHWXNRSHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)
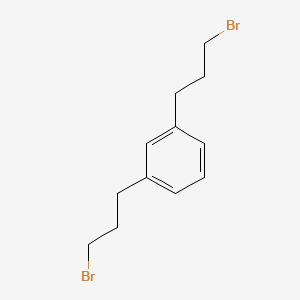
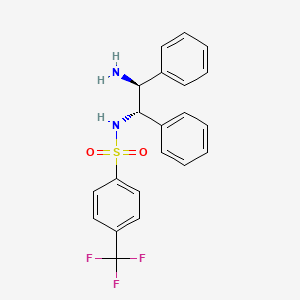
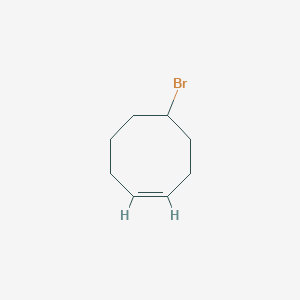
![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)
